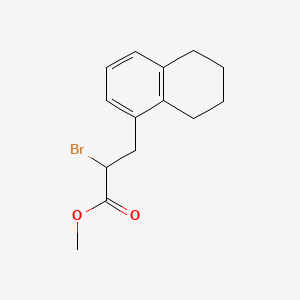
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester is an organic compound that belongs to the class of brominated esters. This compound features a bromine atom attached to a propanoate ester, which is further substituted with a tetrahydronaphthalenyl group. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester typically involves the bromination of a suitable precursor followed by esterification. One common method is the bromination of 3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting brominated acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The bromination step can be carried out in a controlled environment to minimize the formation of by-products. The esterification process can be optimized by using excess methanol and a suitable acid catalyst to drive the reaction to completion.
化学反应分析
Types of Reactions
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The tetrahydronaphthalenyl group can be oxidized to form naphthalene derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of naphthalene derivatives.
科学研究应用
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions. In oxidation reactions, the tetrahydronaphthalenyl group is oxidized to form naphthalene derivatives, involving the transfer of oxygen atoms.
相似化合物的比较
alpha-Bromo-5,6,7,8-tetrahydro-1-naphthalenepropanoic Acid Methyl Ester can be compared with other brominated esters and naphthalene derivatives:
Methyl 2-bromo-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
Methyl 2-bromo-3-(naphthalen-1-yl)propanoate: Similar but with a naphthalenyl group instead of a tetrahydronaphthalenyl group.
Methyl 2-bromo-3-(cyclohexyl)propanoate: Similar but with a cyclohexyl group instead of a tetrahydronaphthalenyl group.
The uniqueness of this compound lies in its tetrahydronaphthalenyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
属性
IUPAC Name |
methyl 2-bromo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h4,6-7,13H,2-3,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJJTWRSGXIJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC2=C1CCCC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)

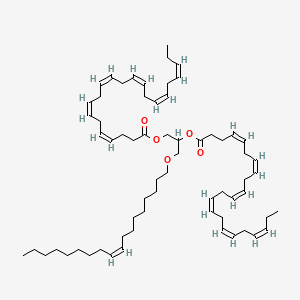
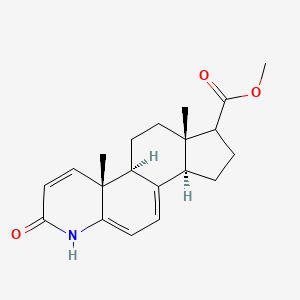
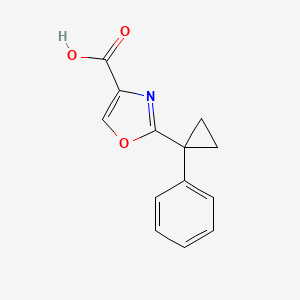
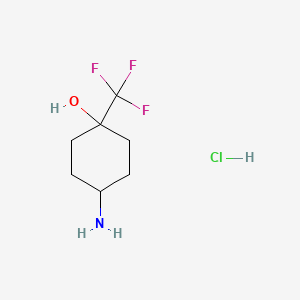
![[2-[(1S,2S,6S,7S,9S,10S,11R)-9-hydroxy-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate](/img/structure/B568900.png)
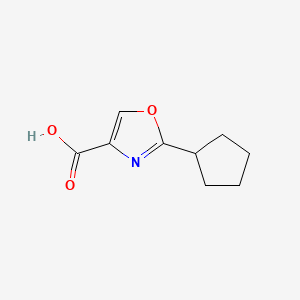
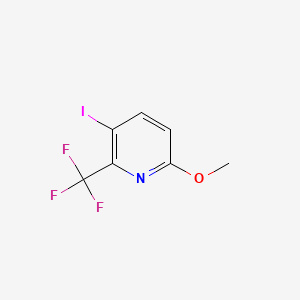
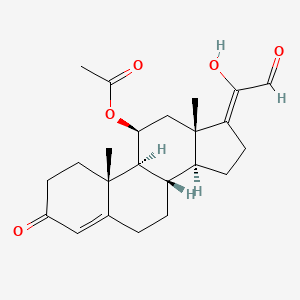
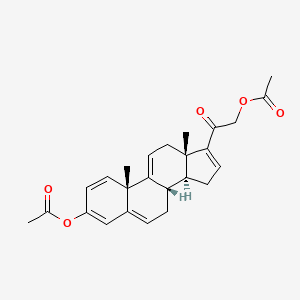
![[2-[(6S,8S,10R,13S,14S,16R,17S)-6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B568910.png)
![3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid](/img/structure/B568912.png)
